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molecular formula C9H11NO2 B2733502 (2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one CAS No. 67382-49-4

(2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one

Cat. No. B2733502
M. Wt: 165.192
InChI Key: JYNBBGZIKXUJAK-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04175087

Procedure details

A mixture of 1.65 g. (0.01 moles) of 1-(3-furanyl)-3-(dimethylamino)-2-propen-1-one and 100 ml. of anhydrous tetrahydrofuran was prepared and cooled to -30° C. and there was added thereto 5.5 ml. of a 1.85 M solution of isopropyllithium in pentane. The reaction mixture was stirred for about one-half hour at -30° C. The reaction product mixture was worked up by adding 5 ml. of water and concentrating the resulting mixture in vacuo. The residue which remained was taken up in methylene dichloride, the solution washed successively with water and saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The drying agent was filtered off and the filtrate concentrated in vacuo. The material which remained was chromatographed on silica gel using methylene dichloride and then 95% methylene dichloride-5% ethyl acetate as eluent. The first product off the column was the desired material, the yield of which was 600 mg. and was identified by NMR spectrum as 1-(3-furanyl)-4-methyl-2 -penten-1-one. The structure of this product was further established by hydrogenation of the 1-(3-furanyl)-4-methyl-2-penten-1-one in ethanol and over 5% palladium on carbon to yield perillaketone, a naturally-occurring furanoterpene originally isolated from Perilla frutescens Brit. by Goto, J. Pharm. Soc. Japan, 57, 77 (1937).
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6](=[O:12])[CH:7]=[CH:8]N(C)C)=[CH:2]1.O1C[CH2:16][CH2:15][CH2:14]1.C([Li])(C)C>CCCCC>[CH3:14][CH:15]([CH2:8][CH2:7][C:6]([C:3]1[CH:4]=[CH:5][O:1][CH:2]=1)=[O:12])[CH3:16]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
O1C=C(C=C1)C(C=CN(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about one-half hour at -30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.65 g
ADDITION
Type
ADDITION
Details
there was added
ADDITION
Type
ADDITION
Details
by adding 5 ml
CONCENTRATION
Type
CONCENTRATION
Details
of water and concentrating the resulting mixture in vacuo
WASH
Type
WASH
Details
the solution washed successively with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The material which remained was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCC(=O)C=1C=COC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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